molecular formula C14H20BrNSi B179546 6-Bromo-1-(tert-butyldimethylsilyl)indole CAS No. 184637-11-4

6-Bromo-1-(tert-butyldimethylsilyl)indole

Cat. No.: B179546
CAS No.: 184637-11-4
M. Wt: 310.3 g/mol
InChI Key: YNLGCNHZTPJVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-(tert-butyldimethylsilyl)indole is a chemical compound with the molecular formula C14H20BrNSi and a molecular weight of 310.30 g/mol . It is an indole derivative where the indole nitrogen is protected by a tert-butyldimethylsilyl group, and the 6-position of the indole ring is substituted with a bromine atom. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules.

Scientific Research Applications

6-Bromo-1-(tert-butyldimethylsilyl)indole is used in several scientific research areas:

Safety and Hazards

“6-Bromo-1-(tert-butyldimethylsilyl)indole” is harmful by inhalation, in contact with skin, and if swallowed . It is classified under the GHS07 hazard pictogram, with the signal word “Warning”. The hazard statements include H315 (causes skin irritation) and H319 (causes serious eye irritation). Precautionary measures include avoiding contact with skin and eyes, and seeking medical attention if irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(tert-butyldimethylsilyl)indole typically involves the following steps :

    Protection of Indole Nitrogen: Indole is first reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole in a solvent like tetrahydrofuran (THF) to protect the nitrogen atom.

    Bromination: The protected indole is then brominated at the 6-position using N-bromosuccinimide (NBS) in THF at low temperatures (around -78°C).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(tert-butyldimethylsilyl)indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents under mild conditions.

    Deprotection: Uses acids or fluoride sources like tetra-n-butylammonium fluoride (TBAF) in THF.

Major Products

    Substitution Products: Various substituted indoles depending on the reagents used.

    Deprotected Indole: Indole without the tert-butyldimethylsilyl group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-(tert-butyldimethylsilyl)indole is unique due to its specific substitution pattern, which allows for selective reactions at the 6-position of the indole ring. This makes it a valuable intermediate in organic synthesis, providing versatility in the construction of complex molecules.

Properties

IUPAC Name

(6-bromoindol-1-yl)-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNSi/c1-14(2,3)17(4,5)16-9-8-11-6-7-12(15)10-13(11)16/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLGCNHZTPJVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441210
Record name 6-BROMO-1-(TERT-BUTYLDIMETHYLSILYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184637-11-4
Record name 6-BROMO-1-(TERT-BUTYLDIMETHYLSILYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-(tert-butyldimethylsilyl)indole
Reactant of Route 2
Reactant of Route 2
6-Bromo-1-(tert-butyldimethylsilyl)indole
Reactant of Route 3
6-Bromo-1-(tert-butyldimethylsilyl)indole
Reactant of Route 4
6-Bromo-1-(tert-butyldimethylsilyl)indole
Reactant of Route 5
6-Bromo-1-(tert-butyldimethylsilyl)indole
Reactant of Route 6
6-Bromo-1-(tert-butyldimethylsilyl)indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.